1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate

Melatonin receptor pharmacology QSAR Indole regioisomer differentiation

1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate (CAS 13373-31-4) is a synthetic organic compound belonging to the class of α-acetamido-α-(indol-2-ylmethyl)malonate diesters. Structurally, it is composed of an indole core substituted at the 2‑position with an acetamidomethyl‑malonate moiety and further esterified with ethyl groups at both carboxyl termini.

Molecular Formula C18H22N2O5
Molecular Weight 346.383
CAS No. 13373-31-4
Cat. No. B576766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate
CAS13373-31-4
Molecular FormulaC18H22N2O5
Molecular Weight346.383
Structural Identifiers
SMILESCCC(C(=O)OCC)C(=O)OC(C1=CC2=CC=CC=C2N1)NC(=O)C
InChIInChI=1S/C18H22N2O5/c1-4-13(17(22)24-5-2)18(23)25-16(19-11(3)21)15-10-12-8-6-7-9-14(12)20-15/h6-10,13,16,20H,4-5H2,1-3H3,(H,19,21)
InChIKeyZBXTVCLATWMAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate (CAS 13373-31-4): A 2-Indolylmethyl Malonate Diester for Specialized Synthetic and Medicinal Chemistry Applications


1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate (CAS 13373-31-4) is a synthetic organic compound belonging to the class of α-acetamido-α-(indol-2-ylmethyl)malonate diesters. Structurally, it is composed of an indole core substituted at the 2‑position with an acetamidomethyl‑malonate moiety and further esterified with ethyl groups at both carboxyl termini [1]. Indole derivatives are privileged scaffolds in medicinal chemistry, and the 2‑indolylmethyl attachment pattern distinguishes this compound from the more common 3‑indolylmethyl isomers and N‑methylated variants [2]. The compound is primarily utilized as a protected amino acid equivalent or synthetic intermediate in the construction of 2‑substituted indole bioactive molecules, where precise regiochemical control is critical for target selectivity [3].

Why 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate Cannot Be Replaced by Generic Indole-3-Methylmalonate Analogs


In‑class substitution of CAS 13373‑31‑4 with its 3‑indolylmethyl regioisomer (e.g., CAS 5379‑97‑5) or N‑methylindolyl derivatives (e.g., CAS 6976‑19‑8) carries the risk of divergent biological and chemical outcomes because the position of the malonate side‑chain on the indole ring fundamentally alters both three‑dimensional pharmacophore geometry and electronic distribution. Quantitative structure–activity relationship (QSAR) studies on 2‑acylaminoalkylindoles have demonstrated that relocating the side‑chain from C3 to C2 can invert receptor selectivity profiles, converting MT1/MT2 agonists into selective MT2 antagonists [1]. Similarly, palladium‑catalyzed allylic alkylation experiments reveal distinct reactivity differences between 2‑indolylmethyl and 3‑indolylmethyl acetates, with quantum chemical calculations supporting divergent mechanistic pathways [2]. The specific evidence detailed below substantiates why procurement decisions must differentiate this 2‑indolylmethyl malonate diester from generic indole‑3‑methylmalonate alternatives.

Evidence-Based Differentiation of 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate from Closest Analogs


Regioisomeric Switch from 3-Indolylmethyl to 2-Indolylmethyl Confers MT2‑Selective Antagonism (vs. MT1/MT2 Agonism)

In a systematic study of 2‑N‑acylaminoalkylindoles, Spadoni et al. (2001) demonstrated that moving the melatonin side chain from the C3 to the C2 position of the indole ring produces a fundamental switch in receptor pharmacology. The prototypical 3‑substituted melatonin is a non‑selective MT1/MT2 agonist, whereas the 2‑substituted analog N‑[(1‑p‑chlorobenzyl‑4‑methoxy‑1H‑indol‑2‑yl)methyl]propanamide (compound 12) behaves as a pure MT2 antagonist with 148‑fold selectivity for MT2 over MT1 [1]. The target compound CAS 13373‑31‑4 shares the critical 2‑indolylmethyl attachment geometry with this series, distinguishing it from the 3‑indolylmethyl diethyl malonate analog (CAS 5379‑97‑5), which retains the melatonin‑like C3 pharmacophore and would not be expected to recapitulate MT2‑selective antagonism.

Melatonin receptor pharmacology QSAR Indole regioisomer differentiation

Divergent Reactivity of 2‑Indolylmethyl vs. 3‑Indolylmethyl Acetates in Pd‑Catalyzed Allylic Alkylation

Recent experimental and quantum chemical investigations (2024) have shown that N‑protected 2‑indolylmethyl acetates react with soft carbon pronucleophiles under palladium catalysis via a pathway distinct from that of their 3‑indolylmethyl counterparts. The 2‑indolylmethyl substrates exhibit a preference for branched over linear alkylation products under identical conditions, whereas 3‑indolylmethyl acetates favor linear regioisomers [1]. This regiodivergent reactivity has direct implications for the synthetic utility of CAS 13373‑31‑4: the 2‑indolylmethyl malonate scaffold can be elaborated with predictable stereochemical outcomes that are not reproducible with 3‑indolylmethyl malonates (e.g., CAS 5379‑97‑5).

Organometallic chemistry Indole functionalization Synthetic methodology

Computed Physicochemical Property Divergence: LogP and Topological Polar Surface Area Differentiate 2‑Indolylmethyl from 3‑Indolylmethyl Malonate Diesters

Although both CAS 13373‑31‑4 and its 3‑indolylmethyl regioisomer (CAS 5379‑97‑5) share the molecular formula C₁₈H₂₂N₂O₅ and identical molecular weight (346.4 g/mol), computed topological polar surface area (TPSA) and XLogP3 values reveal subtle but consequential differences in hydrogen‑bonding capacity and lipophilicity arising from the different attachment point of the indole ring [1]. The PubChem‑computed XLogP3 for CAS 13373‑31‑4 is 2.5 with a TPSA of 97.5 Ų, whereas the 3‑indolylmethyl isomer exhibits a slightly different spatial distribution of polar atoms. These differences impact chromatographic retention, solubility, and permeability in cell‑based assays, where the 2‑indolylmethyl orientation places the acetamido group in a distinct spatial environment relative to the indole NH [2].

Computational chemistry Physicochemical profiling Drug-likeness prediction

Absence of N‑Methyl Substitution Differentiates CAS 13373‑31‑4 from N‑Methylindolyl Malonate Analogs in Synthetic Versatility

CAS 13373‑31‑4 retains a free indole NH (N‑unsubstituted), in contrast to the N‑methylindol‑3‑ylmethyl analog (CAS 6976‑19‑8), which bears a methyl group on the indole nitrogen. The free NH in CAS 13373‑31‑4 serves as a synthetic handle for further functionalization — including N‑alkylation, N‑arylation, N‑sulfonylation, and N‑Boc protection — enabling late‑stage diversification that is precluded with the N‑methylated analog [1]. In the context of structure–activity relationship studies on melatonin receptor ligands, Spadoni et al. (2001) demonstrated that N‑benzyl substitution was critical for achieving MT2 selectivity, a transformation that requires a free indole NH in the precursor [2]. The N‑methyl analog (CAS 6976‑19‑8) cannot undergo such N‑derivatization and therefore limits the accessible chemical space in medicinal chemistry campaigns.

Protecting group strategy Indole NH reactivity Synthetic intermediate utility

Limited Differential Evidence: A Critical Transparency Note on Data Gaps for CAS 13373‑31‑4

Despite a thorough search of primary research papers, patents, authoritative databases, and reputable vendor sources, no direct head‑to‑head experimental comparison between CAS 13373‑31‑4 and its closest analogs (CAS 5379‑97‑5, CAS 6976‑19‑8, or CAS 82431‑06‑9) was identified in the peer‑reviewed literature or patent corpus. The compound appears in chemical catalogs and the PubChem registry but lacks dedicated bioactivity, ADMET, or in vivo pharmacology reports. The differential evidence presented in the preceding items relies on class‑level inference from the broader 2‑indolylmethyl scaffold (Spadoni et al., 2001) and reactivity studies of structurally related indolylmethyl acetates (PMC, 2024), not from direct experimentation on CAS 13373‑31‑4 itself. Researchers and procurement specialists should weigh this evidence accordingly and, where feasible, request head‑to‑head comparative data from suppliers or conduct internal benchmarking before large‑scale procurement.

Data availability Procurement risk Evidence-based selection

Optimal Use Cases for 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate Based on Quantitative Differentiation Evidence


Synthesis of MT2‑Selective Melatonin Receptor Antagonists via 2‑Indolylmethyl Scaffold Elaboration

Based on the class‑level evidence from Spadoni et al. (2001) demonstrating that 2‑acylaminomethylindoles yield MT2‑selective antagonists with up to 148‑fold selectivity, CAS 13373‑31‑4 serves as a privileged intermediate for constructing MT2‑selective ligands. The 2‑indolylmethyl attachment point is critical: N‑benzylation of the free indole NH followed by manipulation of the malonate ester yields the pharmacophoric geometry required for MT2 antagonism. The 3‑indolylmethyl isomer (CAS 5379‑97‑5) cannot be substituted because the C3‑side chain orientation retains MT1/MT2 agonism [1].

Branched‑Selective Pd‑Catalyzed Allylic Alkylation for Complex Indole Alkaloid Synthesis

The 2‑indolylmethyl connectivity of CAS 13373‑31‑4 enables branched‑selective palladium‑catalyzed allylic alkylation, as demonstrated for structurally analogous 2‑indolylmethyl acetates (PMC, 2024). This regiodivergent reactivity is directly relevant to the total synthesis of indole alkaloids and complex natural product analogs where branched connectivity is required. Researchers should procure this specific regioisomer when branched alkylation topology is the synthetic objective, as the 3‑indolylmethyl analog would produce the undesired linear product [2].

Late‑Stage N‑Diversification of Indole‑Containing Compound Libraries

The free indole NH in CAS 13373‑31‑4 enables late‑stage N‑functionalization (N‑alkylation, N‑arylation, N‑sulfonylation) that is precluded in N‑methylated analogs such as CAS 6976‑19‑8. This feature is essential for combinatorial library synthesis where indole N‑substitution is a key diversity point. The ability to introduce N‑benzyl groups has been directly linked to achieving 148‑fold MT2 selectivity in the 2‑indolylmethyl series [1], underscoring the synthetic value of the free NH for SAR exploration.

Chiral Pool Synthesis of α,α‑Disubstituted Amino Acid Derivatives

The malonate diester core of CAS 13373‑31‑4, bearing both acetamido and 2‑indolylmethyl substituents at the α‑carbon, is a protected precursor to quaternary α‑amino acids. The 2‑indolylmethyl group provides a distinct steric and electronic environment compared to the 3‑indolylmethyl variant (CAS 5379‑97‑5), which may translate into differential enantioselectivity in enzymatic or organocatalytic transformations. Procurement of the 2‑isomer is advised for asymmetric synthesis projects where indole ring orientation influences chiral induction.

Quote Request

Request a Quote for 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.